7-Bromo-1H-indazol-3-amine
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Overview
Description
7-Bromo-1H-indazol-3-amine is a chemical compound with the empirical formula C7H6BrN3. Its molecular weight is 212.05 . It is a solid substance .
Synthesis Analysis
There are several synthetic approaches to 1H-indazoles, including transition metal-catalyzed reactions and reductive cyclization reactions . A series of indazole derivatives were designed and synthesized by molecular hybridization strategy .Molecular Structure Analysis
The molecular structure of 7-Bromo-1H-indazol-3-amine is represented by the SMILES stringNC1=NNC2=C(C=CC=C12)Br
. Chemical Reactions Analysis
Indazole compounds have diverse biological activities, such as anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetes, and anti-osteoporosis . In a study, 38 1H-indazole-3-amine derivatives were designed, synthesized, and evaluated for their cytotoxic potential against various cell lines .Physical And Chemical Properties Analysis
7-Bromo-1H-indazol-3-amine is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the sources.Scientific Research Applications
Synthesis Techniques
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction: 7-Bromo-1H-indazol-3-amine derivatives can be synthesized efficiently through the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions (Wang et al., 2015).
Asymmetric Catalytic Potential
- New Spiro Phosphinooxazolines: The compound plays a role in the synthesis of new spiro phosphinooxazolines, which have demonstrated potential in asymmetric palladium-catalyzed allylic amination (Gao et al., 2018).
Palladium-Catalyzed Cyclization
- Palladium-Catalyzed Cyclization of β-Bromo-α,β-Unsaturated Ketones: 7-Bromo-1H-indazol-3-amine is involved in the palladium-catalyzed cyclization process, contributing to the synthesis of various arylamines and N-heterocycles (Lee & Cho, 2012).
Protection and Coupling Reactions
- Regioselective Protection and Subsequent Amine Coupling Reactions: The compound is used in regioselective protection and coupling reactions to generate novel derivatives of indazoles (Slade et al., 2009).
Inhibition of Nitric Oxide Synthase
- Inhibition of Nitric Oxide Synthase Isoforms: Derivatives of 7-bromo-1H-indazol-3-amine, such as 3-bromo 7-nitro indazole, have been studied for their potent inhibitory effects on nitric oxide synthase (NOS) enzyme activity (Bland-Ward & Moore, 1995).
Synthesis of 3-Substituted Indazoles
- Palladium-Catalyzed Intramolecular Amination: An efficient method for preparing 3-substituted indazoles using palladium-catalyzed intramolecular amination of 2-bromophenyl hydrazone derivatives (Inamoto et al., 2004).
Silver-Mediated Intramolecular Oxidative C–H Amination
- Synthesis of 1H-Indazoles: A silver(I)-mediated intramolecular oxidative C–H amination technique enables the construction of various 3-substituted indazoles (Park et al., 2021).
Safety And Hazards
Future Directions
Indazole compounds have attracted great attention due to their diverse biological activities . The study indicates that compound 6o, an indazole derivative, could be a promising scaffold to develop an effective and low-toxic anticancer agent . This suggests that the medicinal properties of indazole compounds like 7-Bromo-1H-indazol-3-amine have to be explored further for the treatment of various pathological conditions.
properties
IUPAC Name |
7-bromo-1H-indazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H3,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBDLGMVAZJRKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NN=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720969 |
Source
|
Record name | 7-Bromo-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10720969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1H-indazol-3-amine | |
CAS RN |
1234616-28-4 |
Source
|
Record name | 7-Bromo-1H-indazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10720969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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